
3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This molecule is a sulfonamide derivative that contains a piperidine ring and a bromine atom attached to a benzene ring.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. These enzymes play a critical role in regulating the pH of cells, and their inhibition can lead to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide is its potent activity against cancer cells and carbonic anhydrase enzymes. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and the role of carbonic anhydrase enzymes in disease. However, one of the limitations of this compound is its high toxicity, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research on 3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes, which could lead to the development of new cancer therapies. Additionally, further studies are needed to explore the anti-inflammatory and analgesic properties of this compound, and to investigate its potential use in the treatment of chronic pain. Finally, research is needed to determine the safety and efficacy of 3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide in human clinical trials.
Synthesemethoden
The synthesis of 3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide involves the reaction of 4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide with bromine in the presence of a suitable solvent such as acetonitrile or chloroform. The reaction is typically carried out under reflux conditions for several hours, after which the product is isolated and purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. This compound has been shown to have significant activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in many types of cancer.
Eigenschaften
IUPAC Name |
3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-16(10-5-7-15-8-6-10)20(17,18)11-3-4-13(19-2)12(14)9-11/h3-4,9-10,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZQUKRQTQCATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-methyl-N-piperidin-4-ylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

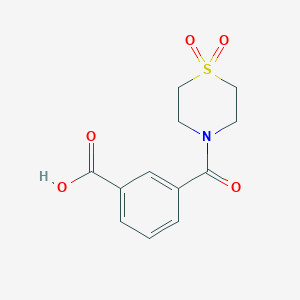
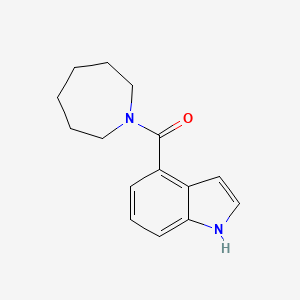
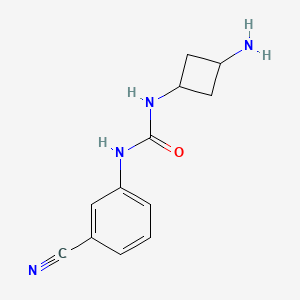

![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)

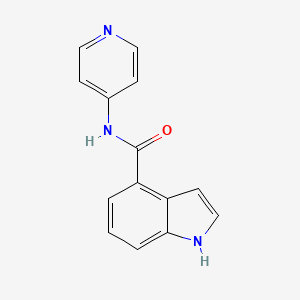
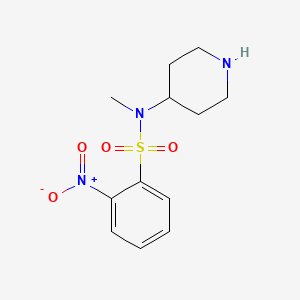


![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)
